molecular formula C14H17F3N6O2 B2414865 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)imidazolidin-2-one CAS No. 2034413-27-7

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)imidazolidin-2-one

Numéro de catalogue: B2414865
Numéro CAS: 2034413-27-7
Poids moléculaire: 358.325
Clé InChI: JLAMFRWBXCGMIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H17F3N6O2 and its molecular weight is 358.325. The purity is usually 95%.
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Propriétés

IUPAC Name

1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O2/c1-9-19-10(14(15,16)17)8-11(20-9)21-4-6-22(7-5-21)13(25)23-3-2-18-12(23)24/h8H,2-7H2,1H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAMFRWBXCGMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)N3CCNC3=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)imidazolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H21F3N4O2C_{16}H_{21}F_3N_4O_2, with a molecular weight of 358.36 g/mol. The structure includes a piperazine moiety, a pyrimidine ring with trifluoromethyl substitution, and an imidazolidinone unit, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H21F3N4O2
Molecular Weight358.36 g/mol
IUPAC NameThis compound
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human breast, ovarian, and colorectal cancer cells .

A notable case study involved a derivative of this compound tested in a pancreatic ductal adenocarcinoma (PDAC) model, which showed promising antiproliferative activity with an IC50 value of 9.28 µM .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The presence of the piperazine and pyrimidine moieties allows for interaction with various enzymes, particularly those involved in cancer metabolism.
  • Receptor Modulation : The compound may interact with specific receptors in cancer cells, influencing pathways related to cell growth and apoptosis.

Case Studies and Research Findings

  • In Vitro Studies :
    • A series of derivatives were synthesized and evaluated for their antiproliferative activity against different cancer cell lines. The most active compounds showed IC50 values ranging from 7.9 to 92 µM .
    • Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.
  • In Vivo Studies :
    • In animal models, compounds structurally related to the target molecule were tested for their efficacy in reducing tumor size. The results indicated significant tumor regression compared to control groups .

Q & A

Q. Optimization Tips :

  • Temperature : Maintain 40–70°C for coupling reactions to balance reaction rate and side-product formation .
  • Solvent : Use THF or DCM for polar intermediates; switch to DMF for poorly soluble intermediates .
  • Purification : Employ reversed-phase chromatography (10–50% acetonitrile/water with 0.1% TFA) for final purification .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic
Prioritize these techniques and markers:

  • ¹H/¹³C NMR :
    • Piperazine protons : δ 3.4–4.1 ppm (split into multiplets due to restricted rotation) .
    • Trifluoromethyl group : ¹³C signal at ~120 ppm (q, J = 280–300 Hz) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
  • IR : Look for carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

How can researchers resolve contradictions between computational modeling and experimental conformational data?

Advanced
Methodology :

Perform rotamer analysis using NOESY or variable-temperature NMR to validate dominant conformers .

Compare DFT-calculated geometries (B3LYP/6-31G* level) with crystallographic or NMR-derived data .

Adjust computational parameters (e.g., solvation models) to align with experimental conditions (e.g., DMSO vs. aqueous buffer) .

What methodologies are recommended for establishing structure-activity relationships (SAR) for this compound?

Advanced
Stepwise Approach :

Analog Synthesis : Systematically modify substituents (e.g., trifluoromethyl → methyl/ethyl) .

In Vitro Testing : Use radioligand binding assays (e.g., 5-HT₃ or dopamine D₂ receptors) to quantify affinity .

Data Modeling : Apply QSAR tools (e.g., CoMFA or machine learning) to correlate structural features with activity .

Q. Example SAR Finding :

Substituent ModificationReceptor Affinity (IC₅₀, nM)
Trifluoromethyl (original)12.3 ± 1.2
Methyl45.7 ± 3.8
Ethyl89.4 ± 6.5

What in vitro assays are appropriate for preliminary evaluation of biological activity in CNS receptor modulation?

Q. Basic

  • Radioligand Binding : Screen against GPCRs (e.g., serotonin, dopamine) using [³H]-ligand displacement .
  • Functional Assays :
    • cAMP accumulation (for Gαs-coupled receptors) .
    • Calcium flux assays (for Gαq-coupled receptors) using FLIPR platforms .

How should researchers approach asymmetric synthesis of chiral analogs?

Q. Advanced

Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective steps .

Design of Experiments (DOE) : Optimize parameters (temperature, solvent polarity) using fractional factorial design .

Enantiomeric Excess (ee) Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or CD spectroscopy .

What experimental approaches validate off-target interactions predicted by chemoproteomic screening?

Q. Advanced

  • Thermal Shift Assays : Monitor protein unfolding (ΔTm) to confirm binding .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for putative off-targets .
  • Phenotypic Profiling : Compare cellular responses (e.g., cytotoxicity, gene expression) with known modulators .

How can stability studies under varying pH and temperature conditions be designed?

Q. Basic

  • Buffer Systems : Test pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate) .
  • Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC .
  • Degradation Products : Identify using LC-MS/MS and compare with forced degradation samples (e.g., oxidative/peroxide stress) .

What strategies correlate quantum mechanical calculations with observed reactivity?

Q. Advanced

Fukui Function Analysis : Predict nucleophilic/electrophilic sites using DFT .

Kinetic Isotope Effects (KIE) : Compare experimental kH/kD with computed transition states .

Solvent Modeling : Include implicit solvent (e.g., PCM) to account for solvation effects .

How should impurity profiling be conducted during scale-up synthesis?

Q. Advanced

  • LC-MS/MS Screening : Identify impurities at 0.1% threshold .
  • Synthetic Byproduct Prediction : Use software (e.g., Zeneth) to anticipate side reactions .
  • Forced Degradation : Expose to heat, light, and peroxide to simulate worst-case stability .

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